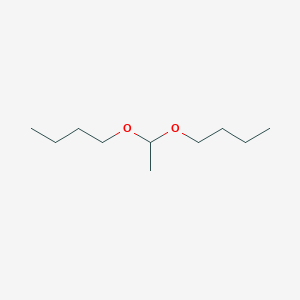

1-(1-Butoxyethoxy)butane

描述

Structure

3D Structure

属性

IUPAC Name |

1-(1-butoxyethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-4-6-8-11-10(3)12-9-7-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTCCCJQNPGXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236125 | |

| Record name | Acetaldehyde, dibutyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-22-7 | |

| Record name | 1,1-Dibutoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde, dibutyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibutoxyethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, dibutyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethylidenebis(oxy)]dibutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dibutoxyethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D39LMG3LCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 1 Butoxyethoxy Butane

Acid-Catalyzed Synthesis from Vinyl Ethers and Alcohols/Carboxylic Acids

The principal method for synthesizing 1-(1-butoxyethoxy)butane is the acid-catalyzed reaction between an alcohol (1-butanol) and a vinyl ether (n-butyl vinyl ether). nih.gov This reaction is a specific example of the general synthesis of acetals from vinyl ethers, which are highly reactive functional groups that readily undergo acetalization with hydroxyl-containing compounds in the presence of an acid catalyst. nih.gov The reaction proceeds via the addition of the alcohol across the double bond of the vinyl ether.

Catalyst Systems and Reaction Conditions

A variety of acid catalysts can be employed to facilitate the formation of this compound and other acetals from vinyl ethers. These catalysts can be broadly categorized as homogeneous or heterogeneous acids.

Homogeneous catalysts include inorganic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as organic acids such as p-toluenesulfonic acid (PTSA) and diphenyl phosphate (B84403). nih.govresearchgate.netgoogle.com Lewis acids, for instance, Cobalt (II) Chloride, have also been shown to effectively catalyze the addition of alcohols to vinyl ethers to produce mixed acetals in high yields. tandfonline.com

Heterogeneous catalysts offer advantages in terms of separation and reusability. csic.es A key example is the use of Amberlyst 15, a strongly acidic ion-exchange resin, for the synthesis of this compound. nih.gov Other solid acid catalysts include acidic zeolites and heteropoly-acids. google.com

The reaction conditions are tailored to the specific catalyst system. For the synthesis of this compound using Amberlyst 15, the reaction can be conducted in bulk (solvent-less) at a temperature of 75 °C. nih.gov Generally, acetal (B89532) formation reactions from vinyl ethers can be carried out at temperatures ranging from 0 to 80 °C. google.com

Table 1: Catalyst Systems and Conditions for Acetal Synthesis from Vinyl Ethers

| Catalyst Type | Specific Catalyst Examples | Typical Reaction Conditions | Source(s) |

|---|---|---|---|

| Homogeneous | p-Toluenesulfonic acid (PTSA), H₂SO₄, H₃PO₄, Cobalt (II) Chloride, Diphenyl phosphate | Room temperature to elevated temperatures (e.g., 75 °C). Often in solution. | nih.govnih.govresearchgate.nettandfonline.com |

| Heterogeneous | Amberlyst 15, Acidic Zeolites, Montmorillonite | Bulk (solvent-less) or in-flow systems. Temperatures can range from ambient to 100 °C. | nih.govresearchgate.netgoogle.comcsic.es |

Optimization Strategies for Conversion and Selectivity

Optimizing the synthesis of this compound involves maximizing the conversion of reactants and the selectivity towards the desired acetal product. A key strategy is the careful control of the catalyst loading and the molar ratio of the reactants. nih.govresearchgate.net For instance, a Design of Experiment (DoE) approach has been used to find the optimal amount of Amberlyst 15 catalyst and the ideal molar ratio of 1-butanol (B46404) to n-butyl vinyl ether to achieve high conversion and desired molecular weight. nih.gov

The reaction to form acetals is reversible. libretexts.org To drive the equilibrium towards the product side, it is common to use one reactant in excess or to remove a by-product. In the synthesis from an aldehyde and two equivalents of alcohol, water is a byproduct and its removal using methods like a Dean-Stark trap shifts the equilibrium to favor acetal formation. libretexts.orgacs.org However, in the synthesis from a vinyl ether and an alcohol, there is no water produced, which simplifies the process. researchgate.net Using a slight excess of the vinyl ether can help ensure complete conversion of the alcohol. nih.gov

Minimizing side reactions is also critical. The primary competing reactions are the hydrolysis of the vinyl ether or the acetal product if water is present, and potential polymerization of the vinyl ether, especially under strongly acidic conditions. nih.govmdpi.com Therefore, conducting the reaction under anhydrous (dry) conditions is beneficial for selectivity. mdpi.com The choice of catalyst is also crucial; for example, n-dodecyl dihydrogen phosphate was shown to effectively catalyze hemiacetal ester formation without causing undesirable cationic polymerization of the vinyl ether. mdpi.com

Formation as a By-product in Hemiacetal Ester Reactions

This compound has been identified as a significant side product during the synthesis of hemiacetal esters from the reaction of carboxylic acids with butyl vinyl ether. mdpi.comresearchgate.net Hemiacetal esters are formed via the acid-catalyzed addition of a carboxylic acid to a vinyl ether. researchgate.net However, the sensitivity of these compounds to water and alcohol can lead to the formation of various by-products, including the symmetrical acetal this compound. mdpi.com

Side Reactions Involving Water and Alcohol

The formation of this compound in hemiacetal ester reactions stems from side reactions involving trace amounts of water or the presence of alcohol. mdpi.com There are two likely pathways for its formation:

Reaction with Water: Trace water present in the reagents or from atmospheric moisture can react with a hemiacetal ester molecule. mdpi.comresearchgate.net This hydrolysis reaction likely produces the original carboxylic acid and an unstable 1-butoxyethan-1-ol (B100161) hemiacetal, which readily dissociates into acetaldehyde (B116499) and butan-1-ol. researchgate.net The newly formed butan-1-ol can then react with another molecule of butyl vinyl ether (present in the reaction mixture) in an acid-catalyzed addition to yield this compound. mdpi.comresearchgate.net

Reaction with Alcohol: Alternatively, the butan-1-ol generated from the decomposition described above can react directly with another hemiacetal ester molecule in a transacetalization reaction to form this compound. mdpi.comresearchgate.net

These pathways highlight the importance of the reaction environment on the product profile.

Impact of Reaction Environment on By-product Profile

The reaction environment plays a critical role in determining the yield of the desired hemiacetal ester versus the formation of by-products like this compound. The presence of water is a key factor, as it initiates the cascade of side reactions leading to the acetal. mdpi.comresearchgate.net Consequently, employing dry conditions and purified reagents is a crucial strategy to suppress the formation of acetaldehyde, butanol, and this compound and to isolate the pure hemiacetal esters. mdpi.com

The concentration of reactants and the catalyst can also influence the by-product profile. For instance, in the synthesis of difunctional hemiacetal esters, a higher catalyst proportion was required to achieve a good conversion rate, which could potentially influence the prevalence of side reactions. researchgate.net The temperature and reaction time are also important parameters, as prolonged reaction times or higher temperatures could favor the thermodynamically stable acetal by-product over the target hemiacetal ester.

Mechanistic Investigations of Acetal Formation and Exchange

The formation of this compound from butyl vinyl ether and butanol proceeds through a well-established acid-catalyzed mechanism. nih.govcdnsciencepub.com

Protonation: The reaction initiates with the protonation of the vinyl ether's β-carbon atom by the acid catalyst. cdnsciencepub.com This step is typically the rate-determining step.

Carbocation Formation: This protonation results in the formation of a resonance-stabilized alkoxycarbocation intermediate. nih.govcdnsciencepub.com The oxygen atom adjacent to the positive carbon helps to stabilize this intermediate through its π-electron-donating effect. nih.gov

Nucleophilic Attack: The carbocation is highly electrophilic and is rapidly attacked by the nucleophilic oxygen atom of the alcohol (1-butanol). libretexts.org

Deprotonation: A final, rapid deprotonation step releases the catalyst and yields the final acetal product, this compound.

Acetal exchange reactions, also known as transacetalization, can also occur, particularly in the presence of excess alcohol and an acid catalyst. nih.gov This involves the reaction of an existing acetal with an alcohol, leading to a new acetal. Mechanistic studies, including kinetic analyses, suggest that these exchange reactions proceed via an associative mechanism, where the nucleophile (alcohol) adds to the protonated acetal before the leaving group departs. mdpi.comrsc.org The rate of this exchange is dependent on the concentration of the nucleophile. rsc.org

Associative Exchange Mechanisms

The formation and rearrangement of acetals, including this compound, can proceed through various mechanistic pathways, with associative exchange being a significant process, particularly in the context of dynamic covalent chemistry. An associative mechanism involves the formation of an intermediate where the incoming nucleophile binds to the substrate before the leaving group detaches. libretexts.org This is distinct from a dissociative mechanism where the leaving group departs first to form a carbocation intermediate.

In the context of acetal chemistry, associative exchange reactions are crucial for processes like transacetalization and acetal metathesis, which can occur without a catalyst at elevated temperatures. researchgate.net Research on hemiacetal esters, which are precursors in some synthetic routes, suggests that their exchange reactions likely proceed through an associative mechanism. researchgate.net For instance, this compound can be formed as a side product when a hemiacetal ester reacts with another molecule. researchgate.net This type of exchange is fundamental in the chemistry of vitrimers, which are polymers that can be reprocessed through associative exchange reactions of their network links. researchgate.net

Studies on model compounds have been conducted to understand the kinetics of catalyst-free acetal exchange. These investigations confirm that an alcohol can react with an acetal to replace one of the alkoxy groups (transacetalization) or two acetal molecules can exchange their constituent parts (metathesis) via an associative pathway. researchgate.net Recent research has also explored unprecedented associative exchange mechanisms in CO2-sourced cyclic S,O-acetals, where the nucleophilic attack occurs at a remote functional group from the site of exchange, highlighting the expanding understanding of these pathways. rsc.org

Kinetic Studies of Acetalization Processes

Acetalization reactions are generally exothermic and subject to thermodynamic limitations, resulting in low equilibrium conversions unless the equilibrium is shifted. tno.nlresearchgate.net Kinetic studies have been performed on the acetalization of butyraldehyde (B50154) with various alcohols to understand the reaction dynamics and optimize conditions.

A kinetic study on the acetalization of 1,2,4-butanetriol (B146131) (BT) with butyraldehyde in dilute aqueous solutions provides insights applicable to similar systems. The study found that the reaction is exothermic and that the equilibrium conversion is influenced by the molar ratio of the reactants. researchgate.net As the concentration of butyraldehyde increases relative to the alcohol, the equilibrium is pushed towards the product, increasing the conversion of the alcohol. researchgate.net

| Molar Ratio (BT:Butyraldehyde) | Equilibrium Conversion of BT (%) |

|---|---|

| 1:1 | 45 |

| 1:2 | 68 |

| 1:3 | 80 |

Another investigation focused on the acetalization of ethanol (B145695) with butyraldehyde, coupled with pervaporation to remove water and shift the equilibrium. tno.nl The study confirmed that the reaction rate is significantly faster than the rate of water removal by pervaporation under the tested conditions. The influence of temperature and catalyst loading was also examined. While higher temperatures increase the initial reaction rate, the exothermic nature of the reaction means that the equilibrium conversion decreases. tno.nl

| Temperature (°C) | Conversion (%) |

|---|---|

| 40 | ~38 |

| 55 | ~35 |

| 70 | ~32 |

Chemical Reactivity and Transformation of 1 1 Butoxyethoxy Butane

Hydrolytic Stability and Controlled Degradation

Acetals, such as 1-(1-Butoxyethoxy)butane, are known to be stable under basic conditions but are susceptible to hydrolysis in acidic environments. libretexts.org This process is a critical aspect of their chemistry, influencing their persistence and degradation in various applications. The hydrolysis of an acetal (B89532) is a reversible reaction that results in the formation of an aldehyde and two alcohol molecules. masterorganicchemistry.comlibguides.com

The general mechanism for the acid-catalyzed hydrolysis of an acetal involves several key steps. libretexts.orglibretexts.org Initially, one of the ether oxygens is protonated by an acid catalyst. This protonation converts the alkoxy group into a good leaving group, which then departs, facilitated by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized carbocation known as an oxonium ion. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. The process repeats with the protonation of the second alkoxy group, its departure as an alcohol, and the formation of a protonated aldehyde, which is then deprotonated to yield the final aldehyde product.

Table 1: Factors Influencing the Rate of Acetal Hydrolysis

| Factor | Influence on Hydrolysis Rate | Rationale |

| Acid Concentration | Increases | A higher concentration of acid catalyst leads to a faster rate of protonation of the ether oxygen, which is a key step in the hydrolysis mechanism. libretexts.org |

| Electron-donating groups | Increases | Electron-donating groups attached to the acetal carbon stabilize the intermediate carbocation, thus accelerating the rate of hydrolysis. libretexts.org |

| Electron-withdrawing groups | Decreases | Electron-withdrawing groups destabilize the carbocation intermediate, slowing down the hydrolysis process. libretexts.org |

| Steric Hindrance | Decreases | Bulky groups around the acetal carbon can hinder the approach of water molecules, thereby reducing the rate of hydrolysis. libretexts.org |

While this compound is a small molecule, the principles of its acid-catalyzed degradation are analogous to the acid-triggered depolymerization of polyacetals. In polymeric systems, the acetal linkages form the backbone of the polymer chain. The introduction of an acid catalyst initiates the cleavage of these acetal bonds, leading to the breakdown of the polymer into its monomeric or oligomeric subunits. bldpharm.com This controlled degradation is a feature utilized in the design of various functional materials, such as drug delivery systems, where the acidic environment of specific biological compartments can trigger the release of an encapsulated agent. libretexts.orgresearchgate.net The degradation of this compound under acidic conditions follows the same fundamental hydrolytic pathway, yielding acetaldehyde (B116499) and butan-1-ol. organic-chemistry.org

Participation in Acetal Exchange Reactions

Acetal exchange, also known as transacetalization, is a reaction in which an existing acetal reacts with an alcohol or another diol in the presence of an acid catalyst to form a new acetal. masterorganicchemistry.comresearchgate.net This process is reversible and can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture.

While the more common acetal exchange involves alcohols, similar exchange reactions can occur with carboxylic acids, although the direct, large-scale synthetic application for simple acetals like this compound is less documented. The general principle involves the acid-catalyzed cleavage of one of the butoxy groups from this compound to form a carbocation intermediate. This intermediate can then be attacked by the oxygen of a carboxylic acid. Subsequent proton transfers would lead to the formation of a new ester-acetal hybrid and butan-1-ol. This type of reaction is a key step in the synthesis of hemiacetal esters from vinyl ethers and carboxylic acids, where this compound can be an observed byproduct.

Table 2: Proposed Acetal Exchange Reaction with a Carboxylic Acid

| Reactants | Products | Conditions |

| This compound | 1-Butoxyethyl ester of the carboxylic acid | Acid Catalyst |

| Carboxylic Acid | Butan-1-ol |

Formation of Related Organic Species through Decomposition

Research has shown that this compound can be formed as a side product during the synthesis of hemiacetal esters. organic-chemistry.org This formation is a result of the decomposition of the intended hemiacetal ester product, particularly in the presence of trace amounts of water.

The proposed mechanism for this formation begins with the reaction of a hemiacetal ester with water. This hydrolysis reaction yields the parent carboxylic acid and an unstable 1-butoxyethan-1-ol (B100161) (a hemiacetal). This hemiacetal readily dissociates into acetaldehyde and butan-1-ol. organic-chemistry.org The butan-1-ol can then react with another molecule of the hemiacetal ester in an acetal exchange-like reaction to produce this compound. Alternatively, the butan-1-ol can react with another molecule of butyl vinyl ether, if present, to form the symmetric acetal, this compound.

Table 3: Species Involved in the Formation of this compound from Hemiacetal Ester Decomposition

| Compound Name | Role in the Reaction |

| Hemiacetal Ester | Starting material that undergoes decomposition |

| Water | Reactant that initiates the decomposition |

| Carboxylic Acid | Product of hemiacetal ester hydrolysis |

| 1-Butoxyethan-1-ol | Unstable hemiacetal intermediate |

| Acetaldehyde | Decomposition product of the hemiacetal |

| Butan-1-ol | Decomposition product that reacts further |

| This compound | Final side product |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a key analytical tool that uses the interaction of electromagnetic radiation with a substance to determine its structure. For an organic molecule like 1-(1-Butoxyethoxy)butane, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide critical information about its carbon framework, the attached protons, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. oregonstate.edu The spectrum provides information on the connectivity and spatial arrangement of atoms.

For this compound, the structure contains several distinct sets of protons and carbons. The ¹H NMR spectrum would show signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the two butyl chains, as well as the unique methine (CH) and methyl (CH₃) protons of the ethylidene group. Protons on carbons adjacent to the ether oxygen atoms are deshielded and would appear at a higher chemical shift (downfield), typically in the 3.4-4.5 ppm range. libretexts.org The ¹³C NMR spectrum provides direct insight into the carbon skeleton, with carbons in acetals typically appearing in the 90-100 ppm range. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: Specific experimental values from peer-reviewed sources are not readily available. The data below is based on typical chemical shift ranges for similar functional groups. carlroth.comoregonstate.edulibretexts.org

| Atom Position (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| a (CH₃-CH₂-CH₂-CH₂-O-) | ~0.9 | Triplet (t) | ~14 |

| b (-CH₂-CH₂-CH₂-O-) | ~1.4 | Sextet | ~19 |

| c (-CH₂-CH₂-O-) | ~1.6 | Quintet | ~32 |

| d (-CH₂-O-) | ~3.4 - 3.6 | Triplet (t) | ~68 |

| e (O-CH(CH₃)-O) | ~4.6 | Quartet (q) | ~100 |

| f (CH(CH₃)) | ~1.2 | Doublet (d) | ~20 |

Figure 1: Labeled structure of this compound for NMR data correlation.

Figure 1: Labeled structure of this compound for NMR data correlation.Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present. The FT-IR spectrum of an ether, such as this compound, is dominated by a strong C-O stretching absorption band. libretexts.org

The key features expected in the FT-IR spectrum of this compound include:

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl chains. uomustansiriyah.edu.iq

C-O Stretching: A prominent, strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. This is characteristic of the acetal (B89532) and ether linkages. For the similar compound, dibutyl ether, this peak appears strongly around 1100 cm⁻¹. libretexts.org

C-H Bending: Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups are expected around 1350-1470 cm⁻¹. uomustansiriyah.edu.iq

An FT-IR spectrum is available for this compound (also known as acetaldehyde (B116499), dibutyl acetal) measured as a neat liquid using a capillary cell. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with a detector like a mass spectrometer, it becomes a powerful tool for both identifying and quantifying the components of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for volatile and semi-volatile organic compounds. In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. etamu.edu The standard ionization method is electron ionization (EI) at 70 electron volts (eV), which creates a reproducible fragmentation pattern that acts as a molecular fingerprint. chromatographyonline.comwisc.edu

The mass spectrum of this compound shows characteristic fragments resulting from the cleavage of the molecule. The fragmentation of acetals typically involves the loss of alkoxy groups and cleavage adjacent to the ether oxygens. Experimental GC-MS data for this compound shows several key fragment ions that are used for its identification. nih.gov

Table 2: Major Ions in the Electron Ionization (EI) Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |

| 57 | 99.99 | [C₄H₉]⁺ (Butyl cation) |

| 101 | 81.29 | [M-C₄H₉O]⁺ or [CH₃CH(OC₄H₉)]⁺ |

| 45 | 81.12 | [C₂H₅O]⁺ |

| 41 | 42.43 | [C₃H₅]⁺ (Allyl cation) |

| 29 | 35.27 | [C₂H₅]⁺ (Ethyl cation) |

Source: PubChem, based on experimental GC-MS data. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nebiolab.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. While less common for simple acetals like this compound, LC-MS can be a vital tool for analyzing such compounds in complex, non-volatile matrices. researchgate.net

A key challenge in the LC-MS analysis of acetals is their potential for hydrolysis to the corresponding aldehyde and alcohol under acidic conditions, which can be present in reversed-phase HPLC columns. To prevent this degradation during analysis, the mobile phase can be made slightly basic, for example, by adding a small amount of ammonia (B1221849) or triethylamine. oregonstate.edu While specific LC-MS/MS methods for the routine analysis of this compound are not widely published, the technique offers a powerful platform for its quantification in complex samples should the need arise. nebiolab.comnih.gov

Computational and Theoretical Studies on Acetal Chemistry

Molecular Modeling Approaches for Acetal (B89532) Structures

Molecular modeling encompasses a range of computational techniques used to represent and predict the three-dimensional structures and properties of molecules. For acetals, these methods are crucial for understanding conformational preferences and the influence of molecular structure on stability and reactivity. organicchemexplained.com

The central carbon atom in an acetal functional group is sp³ hybridized, resulting in a tetrahedral geometry. organicchemexplained.com Molecular mechanics is a computational method that has been effectively used to investigate the preferred conformations of simple aliphatic acetals. rsc.org These calculations can reveal how steric and stereoelectronic effects, such as the anomeric effect, dictate the most stable spatial arrangement of the atoms. For instance, studies on simple acetals show a shift in preferred conformation as the steric bulk of the alkyl groups changes. rsc.org

Density Functional Theory (DFT) is another powerful quantum mechanical method employed to study acetal structures. researchgate.netscilit.com DFT calculations can certify the reaction mechanisms, such as the dissociative exchange reaction of acetal linkages via a carbocation mechanism. researchgate.net These theoretical calculations are vital for designing and understanding novel materials, such as bio-based polymers containing acetal structures that exhibit reprocessability and degradability. researchgate.net

Table 1: Molecular Modeling Methods in Acetal Research

| Computational Method | Application in Acetal Chemistry | Key Findings |

|---|---|---|

| Molecular Mechanics | Investigation of preferred conformations of simple aliphatic acetals. rsc.org | The preferred conformation of acetals is influenced by the steric bulk of their substituents. rsc.org |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and properties of acetal-containing polymers. researchgate.net | Confirmed a dissociative exchange reaction via a carbocation mechanism for certain acetal linkages. researchgate.net |

Theoretical Investigations into Reaction Mechanisms

Theoretical studies have been instrumental in mapping out the detailed mechanisms of acetal formation (acetalization) and cleavage (hydrolysis). These investigations often employ high-level quantum chemical methods to calculate the energies of reactants, intermediates, transition states, and products.

Acid-catalyzed acetal formation is a reversible process that begins with the protonation of an aldehyde or ketone, followed by nucleophilic attack by an alcohol to form a hemiacetal. xometry.comnumberanalytics.comopenstax.org The hemiacetal is then protonated, and a water molecule is eliminated, forming a resonance-stabilized carbocation (an oxocarbenium ion). numberanalytics.com A second alcohol molecule then attacks this carbocation, and subsequent deprotonation yields the stable acetal. numberanalytics.comopenstax.org

Ab initio methods, which are derived directly from theoretical principles without experimental data, have been used to study the mechanism of acetalization for various aldehydes. aip.orgaip.orgasianpubs.orgresearchgate.net These calculations provide the energy profile of the reaction, identifying the labile hemiacetal as a high-energy intermediate compared to the starting aldehyde and the final acetal product. aip.orgaip.org For example, in the acetalization of 2-hydroxybenzaldehyde, the hemiacetal intermediate was found to have a much higher energy (481.04 kJ/mol) than the final acetal (65.32 kJ/mol) and the starting material (0 kJ/mol), highlighting its instability. aip.orgaip.org

The mechanism of hemiacetal formation itself has been studied at the B3LYP/6-311++G(d,p) level, showing that the energy barrier is significantly lowered by acid catalysis and the assistance of water molecules in proton transfer. nih.gov The lowest energy barrier found in one study was 25.0 kJ mol⁻¹. nih.gov

Computational studies on regioselective acetalization reactions catalyzed by chiral phosphoric acids have shown a complex, temperature-dependent interplay of two possible reaction mechanisms. chemrxiv.orgnih.gov These include a concerted asynchronous mechanism that is dominant at lower temperatures and another pathway involving an anomeric phosphate (B84403) intermediate. chemrxiv.orgnih.gov

The hydrolysis of acetals has also been a subject of theoretical investigation. Quantum chemistry methods have been used to model the mechanism of reactions analogous to the hydrolysis of polysaccharides by lysozyme, using simple acetals as a model substrate. nih.gov These studies highlight the importance of the optimal arrangement of catalytic residues for substrate activation. nih.gov Kinetic studies, supported by proposed mechanisms, show that acetal hydrolysis can be significantly accelerated within supramolecular assemblies, with rate accelerations of up to 980 times the background reaction. osti.gov The formation of 1-(1-butoxyethoxy)butane has been noted as a side product in reactions involving butyl vinyl ether, likely formed from the reaction of butan-1-ol with a hemiacetal ester intermediate. mdpi.com

Table 2: Theoretical Data on Acetal Reaction Mechanisms

| Reaction Studied | Computational Method | Substrate(s) | Key Energy Value | Finding |

|---|---|---|---|---|

| Hemiacetal Formation | B3LYP/6-311++G(d,p) | Formaldehyde, Methanol | 25.0 kJ mol⁻¹ | The lowest energy barrier found for the reaction including acid catalysis and proton transfer assistance. nih.gov |

| Acetalization | Ab initio | 2-Hydroxybenzaldehyde, Methanol | Hemiacetal: 481.04 kJ/mol | The hemiacetal is a high-energy, unstable intermediate. aip.orgaip.org |

| Acetalization | Ab initio | 2-Methoxybenzaldehyde, Methanol | Hemiacetal: 448.33 kJ/mol | The starting material is more stable than the hemiacetal and the final acetal product (-17.43 kJ/mol). asianpubs.org |

| Acetalization | Ab initio | 3-Chlorobenzaldehyde, Alcohol | Acetal: 29.7 kJ/mol | The acetal product is more stable than the hemiacetal intermediate but less stable than the starting substrate. eudl.eu |

Applications and Functional Roles in Advanced Materials and Organic Synthesis

Incorporation into Degradable Polymeric Architectures

While direct polymerization of 1-(1-Butoxyethoxy)butane into long-chain polymers is not a common strategy, its structural motif—the acetal (B89532) group—is a critical component in the design of degradable polymers. The acid-labile nature of the acetal bond allows for the creation of polymers that can be broken down into smaller, often recyclable, monomers or oligomers upon exposure to an acidic trigger. nih.gov This "recycling-by-design" approach is a significant area of research aimed at developing more sustainable polymeric materials. nih.gov

Polymers incorporating acetal linkages in their backbone are known as poly(acetal)s. These materials are synthesized through various methods, such as the polyaddition of diols with divinyl ethers. nih.gov For instance, the reaction of 1,4-butanediol (B3395766) with 1,4-butanediol divinyl ether can yield a poly(acetal) that is stable under normal conditions but degrades in an acidic medium. nih.gov The fundamental chemistry governing this degradation is directly analogous to the hydrolysis of this compound.

The inherent sensitivity of the acetal linkage to acidic conditions makes it an ideal functional group for the design of pH-responsive materials. nih.govresearchgate.net These materials are engineered to remain stable at physiological or neutral pH but undergo a structural change, such as degradation or disassembly, in acidic environments like those found in tumor tissues or endosomes within cells. mdpi.comnih.gov

Polymers containing acetal groups can be designed as nanoparticles, micelles, or polymersomes for applications in targeted drug delivery. nih.govresearchgate.netrsc.org These nanocarriers can encapsulate therapeutic agents and release them specifically at the diseased site, which is often characterized by a lower pH than healthy tissue. mdpi.comnih.gov The cleavage of the acetal bonds in the polymer backbone or as linkers for drug conjugates leads to the disassembly of the nanostructure and the release of its payload. researchgate.netnih.gov

For example, amphiphilic block copolymers containing acid-cleavable acetal groups can self-assemble into micelles in aqueous solutions. rsc.org These micelles can carry hydrophobic drugs within their core. Upon reaching an acidic environment, the acetal linkages hydrolyze, causing the polymer to become more hydrophilic and the micelle to dissociate, thereby releasing the drug. rsc.org

Table 1: Examples of Acetal-Containing Monomers in pH-Responsive Polymers

| Monomer/Linkage Type | Polymer Architecture | Trigger for Degradation | Potential Application |

| Cyclic Benzylidene Acetal | Polymersome Bilayer | Acidic pH | Intracellular Drug Release mdpi.com |

| Acid-Cleavable Divinyl (ACD) Monomers | Hyperbranched Amphiphilic Block Copolymer | Acidic pH | Controlled Drug Release rsc.org |

| Poly(aryl acetal) | Linear Polymer | Acid Exposure | Photoresists for Lithography acs.org |

| Acetal Groups in Poly(dl-lactide)-poly(ethylene glycol) | Electrospun Fibers | Acidic Buffers | pH-Responsive Drug Carriers nih.gov |

The triggered depolymerization of poly(acetal)s is initiated by the acid-catalyzed hydrolysis of the acetal linkages within the polymer backbone. cambridge.orgresearchgate.net This process is often referred to as "unzipping" or end-to-end depolymerization, particularly in polymers with low ceiling temperatures, such as polyaldehydes. cambridge.orgresearchgate.net

The mechanism proceeds as follows:

Protonation: An acidic proton source protonates one of the oxygen atoms of the acetal group in the polymer chain. nih.gov

Formation of a Carbocation Intermediate: The protonated acetal becomes unstable and cleaves to form a stable alcohol group and a resonance-stabilized carbocation (an oxocarbenium ion).

Chain Scission and Monomer Release: The carbocation intermediate is susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This leads to the cleavage of the polymer chain and the release of the constituent monomers or small oligomers. In the case of end-to-end depolymerization, this process can propagate along the entire polymer chain, leading to its complete breakdown into monomers. researchgate.netcore.ac.uk

This depolymerization can be triggered by various acidic stimuli, including externally added acids or the acidic microenvironment of specific biological tissues. nih.govrsc.org The rate of depolymerization can be tuned by altering the chemical structure of the acetal, with more electron-donating groups generally leading to faster cleavage. nih.gov

Table 2: Research Findings on Triggered Depolymerization of Acetal-Containing Polymers

| Polymer System | Triggering Stimulus | Key Findings | Reference |

| Poly(phthalaldehyde) with Responsive End-Caps | Acidic Reagents | End-cap cleavage initiates head-to-tail depolymerization. | cambridge.org |

| Poly(ethyl glyoxylate) (PEtG) | Stimuli-Responsive End-Cap Cleavage | Enables controlled depolymerization in response to specific triggers like H₂O₂ or mild acid. | core.ac.uk |

| Poly(β-keto enol ether) | Mild Acidic Conditions | Polymer degrades cleanly into well-defined low molecular weight compounds. | sciencedaily.com |

| Poly(aryl acetal)s | Acid Exposure | Polymers degrade into soluble phenolic fragments, useful for photoresist applications. | acs.orgfigshare.com |

Design of pH-Responsive Materials

Role as a Reagent or Intermediate in Organic Synthesis

In the realm of organic synthesis, this compound, also known as 1,1-dibutoxyethane, serves as a valuable reagent, primarily as a protecting group for aldehydes. organic-chemistry.org Protecting groups are chemical moieties that are temporarily introduced into a molecule to mask a reactive functional group, preventing it from reacting in subsequent synthetic steps. organic-chemistry.org

The formation of an acetal from an aldehyde and an alcohol (in this case, butanol, which would be used to synthesize 1,1-dibutoxyethane) is a reversible reaction. The acetal is stable to basic conditions, nucleophiles, and many oxidizing and reducing agents, making it an effective protecting group. organic-chemistry.org When the protection is no longer needed, the acetal can be easily removed (deprotected) by treatment with aqueous acid, regenerating the original aldehyde.

The use of 1,1-dibutoxyethane can be advantageous in multi-step syntheses where an aldehyde functionality needs to be preserved while other parts of the molecule undergo transformation under conditions that would otherwise affect the aldehyde. google.com

常见问题

Q. What are the critical safety protocols for handling 1-(1-butoxyethoxy)butane in laboratory settings?

- Answer: Handling requires adherence to EU-GHS/CLP hazard classifications (acute toxicity via inhalation, skin contact, and ingestion) . Key precautions include:

- Use of BS-approved fume hoods for ventilation .

- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles .

- Immediate decontamination of spills using sand/vermiculite and disposal via approved specialists .

- Prohibition of food, drinks, or cosmetics in handling areas .

Q. How should this compound be stored to ensure stability?

- Answer: Store in tightly sealed containers away from heat, direct sunlight, and incompatible substances (e.g., strong acids/oxidizers) . Stability data gaps (e.g., reactivity under humidity) necessitate periodic integrity checks .

Q. What first-aid measures are recommended for accidental exposure?

- Answer:

- Skin contact: Wash with soap/water; remove contaminated clothing .

- Eye exposure: Rinse with water for 15 minutes; seek medical attention if irritation persists .

- Ingestion: Do not induce vomiting; provide water for mouth rinsing .

- Inhalation: Move to fresh air; monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers address data gaps in the ecological toxicity profile of this compound?

- Answer: Design tiered ecotoxicological assays:

- Acute toxicity: Use Daphnia magna or algae models (OECD 202/201 guidelines) to assess LC50/EC50 values .

- Biodegradation: Conduct OECD 301B tests (CO2 evolution) to evaluate persistence .

- Bioaccumulation: Measure log Kow (octanol-water partition coefficient) via shake-flask methods .

Q. What experimental methods are suitable for determining unknown physical properties (e.g., vapor pressure, flash point)?

- Answer:

- Vapor pressure: Use static or dynamic gas saturation techniques with GC-MS calibration .

- Flash point: Perform closed-cup tests (e.g., Pensky-Martens) following ASTM D93 .

- Density/viscosity: Refer to Anton Paar DMA 4500 densitometer and rheometer protocols, as applied to structurally similar ethers .

Q. How can computational modeling predict the thermodynamic behavior of this compound?

- Answer: Optimize fragment-based force fields (e.g., GROMOS) using experimental density (829.03 kg/m³) and viscosity (4.09 mPa·s) data . Validate against quantum-mechanical calculations (DFT) for conformational energy landscapes.

Q. What analytical techniques are effective in characterizing synthetic byproducts of this compound?

- Answer:

- GC-MS: Identify volatile impurities (e.g., residual butanol) .

- NMR spectroscopy: Use ¹³C DEPT to trace ether linkage formation and byproduct structures .

- HPLC-UV: Detect non-volatile contaminants (e.g., oligomers) with C18 columns and acetonitrile/water gradients .

Methodological Considerations

Q. How to resolve contradictions in hazard classifications between safety data and experimental observations?

- Answer: Cross-reference SDS warnings (e.g., H312 skin toxicity) with in vitro assays (e.g., OECD 439 skin irritation tests) . Discrepancies may arise from batch-specific impurities; conduct LC-HRMS to verify purity ≥98% .

Q. What strategies optimize the synthesis of this compound for high yield and purity?

- Answer:

- Catalyst selection: Use p-toluenesulfonic acid for acid-catalyzed etherification (reported yields ~85%) .

- Purification: Distill under reduced pressure (e.g., 50–60°C at 10 mmHg) to remove unreacted butanol .

- Quality control: Monitor reaction progress via FT-IR (C-O-C stretch at 1120 cm⁻¹) .

Data Gaps and Research Priorities

What are the key unanswered questions in the mechanistic toxicology of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。